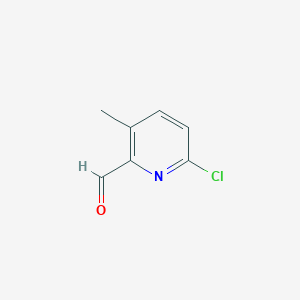

6-Chloro-3-methylpicolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTISOPNIFMIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598360 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-07-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 3 Methylpicolinaldehyde and Its Congeners

Targeted Functionalization Approaches in Pyridine (B92270) Synthesis

The construction of the 6-Chloro-3-methylpicolinaldehyde scaffold requires a multi-step approach involving the selective introduction of chloro, methyl, and aldehyde functionalities onto the pyridine ring.

Directed Chlorination Strategies

The introduction of a chlorine atom at a specific position on the pyridine ring can be achieved through various methods. One common strategy involves the vapor-phase chlorination of a substituted pyridine precursor, such as 3-methylpyridine (B133936). google.com The reaction conditions, particularly temperature and the molar ratio of chlorine to the pyridine substrate, are crucial for controlling the degree and position of chlorination. For instance, the chlorination of 3-methylpyridine in the vapor phase at temperatures between 250°C and 400°C, with a high molar excess of chlorine, can lead to partially chlorinated derivatives with a single chlorine atom on the pyridine ring. google.com

Another approach involves the use of chlorinating agents like trichloromethyl isocyanates for the selective chloromethylation of picoline derivatives. This process, often catalyzed by benzamide (B126) in a halohydrocarbon solvent, allows for controlled introduction of a chloromethyl group which can be a precursor to the desired chloro-substituted pyridine.

Site-Selective Methylation Techniques

The "magic methyl" effect, where the addition of a methyl group significantly enhances the pharmacological properties of a molecule, has driven the development of advanced methylation techniques. escholarship.org For the synthesis of this compound, the methyl group is typically introduced early in the synthetic sequence, starting with 3-methylpyridine. wikipedia.orgnih.gov However, recent advancements have enabled late-stage methylation of complex molecules.

One innovative method involves a nickel/photoredox-catalyzed radical methylation of (hetero)aryl chlorides using trimethyl orthoformate as a methyl radical source. nih.gov This technique is notable for its ability to functionalize positions that are not easily accessible through traditional methods, such as those meta to the nitrogen in pyridines. nih.gov Another strategy employs a ruthenium(II)-catalyzed meta-selective alkylation, which can be followed by further transformations to install a methyl group. rsc.org Enzymatic approaches using O-methyltransferases also offer high regioselectivity for the methylation of hydroxylated precursors. ucl.ac.uk

Aldehyde Group Introduction and Preservation Methods

The introduction of an aldehyde group at the 2-position of the pyridine ring is a key step. This can be accomplished through the oxidation of a precursor methyl or vinyl group. google.com For example, a methyl group at the C-2 position can be converted to an aldehyde using oxidizing agents like selenium dioxide or ozone. google.com Similarly, a vinyl group, introduced via a Stille vinylation reaction, can be cleaved by ozonolysis to yield the desired 2-carboxaldehyde in high yield. google.com

Preservation of the aldehyde functionality during subsequent reaction steps is critical. The aldehyde group is highly reactive and may need to be protected, for example, by conversion to an acetal, which can be deprotected under acidic conditions to regenerate the aldehyde.

Catalytic and Reagent-Controlled Synthetic Pathways

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Metal-Mediated Coupling Reactions for Picolinaldehyde Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have been widely applied in the synthesis of substituted pyridines. nobelprize.orglibretexts.org These reactions offer mild conditions and tolerate a wide range of functional groups. nobelprize.org

The Suzuki-Miyaura coupling reaction is a prominent example of a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is particularly valuable for synthesizing substituted biaryls and other conjugated systems. nih.gov In the context of picolinaldehyde synthesis, a Suzuki coupling can be used to introduce aryl or other organic fragments onto the pyridine ring. For instance, 6-bromo-2-picolinaldehyde can be coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 6-aryl-2-picolinaldehyde derivatives. mdpi.com

The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of the reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for the Synthesis of Substituted Picolinaldehydes

| Organohalide | Organoboron Compound | Catalyst | Base | Product | Yield (%) | Reference |

| 6-bromo-2-picolinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-phenylpicolinaldehyde | 92 | mdpi.com |

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Biaryl | High | nih.gov |

| Aryl Triflate | Arylboronic acid | Pd Catalyst | Base | Biaryl | 95 (on 80 kg scale) | wikipedia.org |

This table is for illustrative purposes and specific conditions may vary.

The development of highly active catalysts, often employing specialized phosphine (B1218219) ligands, has expanded the scope of the Suzuki reaction to include less reactive aryl chlorides and sterically hindered substrates. nih.gov These advancements have made the Suzuki coupling an indispensable tool in the synthesis of complex molecules like this compound and its congeners.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for forging carbon-carbon bonds, offering an alternative to traditional palladium-catalyzed methods. dicp.ac.cn This approach is particularly useful for coupling various carbon-based electrophiles. dicp.ac.cn In the context of synthesizing pyridine derivatives, nickel catalysis can be employed for the cross-electrophile coupling of heteroaryl chlorides with aryl chlorides. dicp.ac.cn This method relies on the electronic differences between the coupling partners to achieve cross-coupled products using a single catalyst. dicp.ac.cn

Key features of this methodology include:

Use of Abundant Starting Materials: The ability to use readily available aryl and heteroaryl chlorides makes this an economical approach. ijarsct.co.indicp.ac.cn

High Selectivity: By leveraging the distinct electronic properties of the electrophiles, high chemo- and regioselectivity can be achieved. dicp.ac.cn

Broad Substrate Scope: A wide variety of heterocycles, including those with various substitution patterns like 2-substituted pyridines, are compatible with this reaction. dicp.ac.cn For instance, a densely functionalized pyridine can be coupled with good efficiency. dicp.ac.cn

A typical catalytic system might involve NiI2 as the catalyst, a bipyridine ligand, zinc as a reductant, and an additive like MgCl2 in a solvent such as dimethylformamide (DMF). dicp.ac.cn The addition of magnesium salts and the presence of iodide have been shown to be crucial for accelerating the reduction of the Ni(II) intermediate and improving yields. dicp.ac.cn While this method has been demonstrated for various pyridines, its specific application for the direct synthesis of this compound would depend on the availability of the appropriate precursors.

Organocatalytic Approaches in Aldehyde Functionalization

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers an attractive metal-free alternative to traditional organometallic catalysis. thieme-connect.com These catalysts are often less toxic, less sensitive to air and moisture, and more environmentally benign. thieme-connect.com In the realm of aldehyde functionalization, particularly for picolinaldehyde and its derivatives, organocatalysis has shown significant promise.

One notable organocatalytic approach involves the use of pyridine itself or its derivatives as catalysts. For example, pyridine has been identified as an effective organocatalyst in the reductive ozonolysis of alkenes, directly yielding aldehydes or ketones without the formation of hazardous peroxide intermediates. organic-chemistry.org The mechanism is thought to involve the fragmentation of carbonyl oxides promoted by pyridine. organic-chemistry.org

Furthermore, picolinaldehyde can act as a catalyst in certain reactions. In a co-catalytic system with a chiral Lewis acid, 2-picolinaldehyde can facilitate asymmetric Mannich/condensation cascade reactions of glycine (B1666218) esters. nih.govrsc.orgrsc.org This highlights the dual role of picolinaldehyde derivatives, acting as both a substrate and a potential catalytic species.

Another innovative organocatalytic method is the reductive coupling of aldehydes with 1,1-diarylalkenes using a pyridine-boryl radical generated in situ. nih.govrsc.orgrsc.org This metal-free reaction proceeds through a ketyl radical intermediate formed by the addition of the pyridine-boryl radical to the aldehyde. nih.govrsc.org This method is applicable to a broad range of aldehydes and demonstrates good functional group tolerance. nih.gov

The table below summarizes key aspects of some organocatalytic approaches relevant to aldehyde functionalization.

| Catalytic System | Reaction Type | Key Features |

| Pyridine | Reductive Ozonolysis | Metal-free, avoids peroxide intermediates. organic-chemistry.org |

| 2-Picolinaldehyde / Chiral Lewis Acid | Asymmetric Mannich/Condensation | Enables enantiodivergent synthesis. nih.govrsc.orgrsc.org |

| Pyridine-Boryl Radical | Reductive Coupling of Aldehydes | Metal-free, broad substrate scope. nih.govrsc.orgrsc.org |

| Pyridine 2,6-dicarboxylic acid | Hydrophosphonylation of Aldehydes | Environmentally benign, proceeds in water. thieme-connect.com |

Visible-Light Photoredox Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has become a powerful and sustainable tool in organic synthesis, allowing for the generation of reactive radical species under mild, often metal-free conditions. acs.orgrsc.org This approach is particularly well-suited for the C-H functionalization of pyridines, a traditionally challenging transformation due to the electron-deficient nature of the pyridine ring. acs.org

A notable application of this technology is the direct C-H formylation of pyridines to produce picolinaldehydes. acs.orgacs.orgorganic-chemistry.orgnih.gov This can be achieved through a tandem process that first involves the construction of the pyridine ring via a visible-light-enabled biomimetic aza-6π electrocyclization, followed by a Minisci-type formylation. acs.orgacs.orgorganic-chemistry.orgnih.gov This metal- and oxidant-free method demonstrates high efficiency and tolerance for a wide range of functional groups. acs.orgacs.orgorganic-chemistry.org

The key steps in this photoredox-catalyzed formylation often involve:

Pyridine Ring Formation: An initial reaction, such as the condensation of cinnamaldehydes and propargylamines, to form the pyridine scaffold. organic-chemistry.org

Photocatalytic Radical Generation: A photocatalyst, often an organic dye like benzophenone, absorbs visible light and initiates a process to generate a formyl radical precursor. acs.orgacs.org

Minisci-type Addition: The generated radical attacks the protonated pyridine ring, leading to selective C-H functionalization. organic-chemistry.org

This methodology has been successfully applied to the synthesis of a broad spectrum of polysubstituted picolinaldehydes with high regioselectivity. organic-chemistry.org The reaction conditions are typically mild, often at room temperature, using purple or blue LEDs as the light source. acs.orgacs.orgresearchgate.net

| Photocatalyst | Reaction Type | Substrates | Key Features |

| Benzophenone | C-H Formylation | Disubstituted Pyridines | Metal- and oxidant-free, tandem reaction. acs.orgacs.orgorganic-chemistry.org |

| Quinolinone | Phosphinoylation/Carbamoylation | Pyridinium Derivatives | Mild, transition-metal-free. acs.org |

| Organic Dyes | Sulfonylative Pyridylation | Styrenes, Sulfinate Salts, Pyridines | Metal-free, three-component reaction. rsc.org |

| fac-Ir(ppy)₃ | C-H Alkylation | N-alkoxypyridinium ions, Alkanes | Mild conditions, high functional group tolerance. researchgate.net |

Regioselective Synthesis and Isomer Control

Achieving regioselectivity in the synthesis of substituted pyridines like this compound is a critical challenge. The position of substituents on the pyridine ring is dictated by a combination of steric and electronic factors, and controlling these factors is essential to minimize the formation of unwanted positional isomers. acs.orgmanchester.ac.uk

Influence of Steric and Electronic Factors on Substitution Patterns

The substitution pattern on a pyridine ring is heavily influenced by the interplay of steric hindrance and the electronic nature of both the substituents already on the ring and the incoming group. acs.orgmanchester.ac.ukacs.org

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3- and 5-positions. Conversely, for nucleophilic substitution, the electron-deficient nature of the ring makes the 2-, 4-, and 6-positions more reactive. Electron-donating groups on the ring can activate it towards electrophilic attack and influence the position of further substitution. Electron-withdrawing groups further deactivate the ring towards electrophiles but can activate it for nucleophilic attack. nih.gov

Steric Effects: The size of the substituents on the pyridine ring can hinder the approach of reagents to adjacent positions. manchester.ac.ukpsu.edu For example, a bulky group at the 2- or 6-position will sterically shield those positions and may direct incoming groups to other, less hindered positions. manchester.ac.uk The quaternization of substituted pyridines is a classic example where steric effects of ortho-substituents can be quantified. psu.edu

In the specific case of this compound, the existing chloro, methyl, and aldehyde groups will direct any further substitution based on their combined electronic and steric influences.

Strategies for Minimizing Positional Isomers

To synthesize a specific isomer like this compound with high purity, strategies to control the regioselectivity of the substitution reactions are necessary.

One common strategy is the use of directing groups or blocking groups . A blocking group can be temporarily installed at a reactive position on the pyridine ring to prevent reaction at that site. chemrxiv.orgacs.org After the desired substitution at another position has been carried out, the blocking group can be removed. A recently developed method utilizes a maleate-derived blocking group to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. chemrxiv.orgacs.org

Another approach is to carefully choose the synthetic route and reaction conditions . Some synthetic methods for constructing the pyridine ring itself allow for the controlled placement of substituents. researchgate.net For example, transition-metal-catalyzed cyclization and cross-coupling procedures can offer new routes to functionalized pyridine derivatives with high regioselectivity. researchgate.net

Catalyst control is also a powerful tool. In visible-light photoredox catalysis, the choice of photocatalyst and additives can influence the regioselectivity of C-H functionalization. organic-chemistry.org Similarly, in metal-catalyzed cross-coupling reactions, the ligand coordinated to the metal center can play a crucial role in determining which position on the pyridine ring reacts.

Finally, the inherent steric and electronic properties of the starting materials can be exploited. For instance, in the deoxidative substitution of pyridine N-oxides, the position of substitution is influenced by the steric and electronic nature of the substituents on the pyridine ring. acs.org By understanding these influences, reaction conditions can be tailored to favor the formation of the desired positional isomer.

Process Optimization and Scalability Considerations in Academic Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale, even within an academic setting, requires careful consideration of process optimization and scalability. tubitak.gov.tr For a compound like this compound, these considerations are crucial for obtaining sufficient material for further research or as a building block for more complex molecules.

Process optimization involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key parameters to consider include:

Catalyst Loading: Reducing the amount of catalyst needed without significantly impacting the reaction efficiency is both cost-effective and environmentally beneficial. samipubco.com

Solvent Choice: Selecting an appropriate solvent is critical. Ideally, the solvent should be effective for the reaction, environmentally friendly, and easily removable. In some cases, reactions can be optimized to run in greener solvents like water or even under solvent-free conditions. thieme-connect.comsamipubco.com

Temperature and Reaction Time: Optimizing the reaction temperature and time can lead to higher yields and fewer byproducts. researchgate.net

Reagent Stoichiometry: Using the optimal ratio of reactants can improve the efficiency of the reaction and simplify purification.

Scalability refers to the ability of a reaction to be performed on a larger scale with consistent results. Challenges that can arise during scale-up include:

Mixing: Ensuring efficient mixing can be more difficult in larger reaction vessels.

Heat Transfer: Exothermic or endothermic reactions can be harder to control on a larger scale, potentially leading to side reactions or safety hazards.

Purification: Purification methods that are practical on a small scale, such as column chromatography, may become cumbersome and expensive for larger quantities. Alternative methods like crystallization or distillation may need to be developed.

Recent research has highlighted scalable synthetic methods. For example, a one-pot synthesis of pyridines from readily available starting materials has been developed that is amenable to being performed on a preparative (20 g) scale. researchgate.net Similarly, a method for the C-4 alkylation of pyridines has been shown to be operationally simple and scalable. chemrxiv.orgacs.org Microwave-assisted synthesis has also been explored as a technique to improve yields and reduce reaction times in the synthesis of pyridine derivatives, which can be advantageous for scalability. tubitak.gov.tr

The table below outlines some key considerations for optimizing and scaling up the synthesis of pyridine derivatives in an academic context.

| Consideration | Optimization Goal | Scalability Challenge | Potential Solution |

| Catalyst | Minimize loading, use robust catalysts. samipubco.com | Catalyst deactivation or heterogeneity. | Use of highly active or recyclable catalysts. samipubco.com |

| Solvent | Use minimal amounts of green solvents. thieme-connect.com | Solvent volume and disposal costs. | Solvent-free conditions, aqueous media. thieme-connect.comsamipubco.com |

| Temperature | Lower temperature, shorter reaction time. researchgate.net | Inefficient heat transfer. | Use of appropriate reactor design, microwave heating. tubitak.gov.tr |

| Purification | High purity with minimal steps. | Chromatography is not ideal for large scale. | Crystallization, distillation, extraction. |

| Safety | Identify and mitigate potential hazards. | Exotherms, handling of hazardous reagents. | Thorough risk assessment, process control. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 6 Chloro 3 Methylpicolinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 6-Chloro-3-methylpicolinaldehyde, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 6-chloro-3-methylpicolinic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The general reaction involves the conversion of the aldehyde group to a carboxylic acid, a process that can be represented by the simplified equation: RCHO + [O] → RCOOH. libretexts.org

In a laboratory setting, this oxidation is often carried out by heating the aldehyde under reflux with an excess of an oxidizing agent like potassium dichromate(VI) solution in the presence of dilute sulfuric acid. libretexts.org The excess oxidizing agent ensures the reaction proceeds to completion, forming the carboxylic acid. libretexts.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | 6-Chloro-3-methylpicolinic acid |

| Chromium trioxide (CrO3) | 6-Chloro-3-methylpicolinic acid |

| Potassium dichromate(VI) / H2SO4 | 6-Chloro-3-methylpicolinic acid |

Reduction Pathways to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (6-chloro-3-methylpyridin-2-yl)methanol (B3099245). This reduction is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents act as a source of hydride ions (H-), which attack the electrophilic carbonyl carbon of the aldehyde.

For instance, the reduction of an aldehyde with a hydride reagent involves the addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. rsc.org

Table 2: Reduction of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH4) | (6-chloro-3-methylpyridin-2-yl)methanol |

| Lithium aluminum hydride (LiAlH4) | (6-chloro-3-methylpyridin-2-yl)methanol |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl group, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the intermediate yields the final product. libretexts.org

A variety of nucleophiles can participate in these reactions, including:

Amines: Primary and secondary amines can react with the aldehyde to form imines or enamines, respectively. For example, reaction with an amine can lead to the formation of a 6-chloro-3-pyridylmethylideneamine, which can then be reduced to a 6-chloro-3-pyridylmethylamine. google.com

Organometallic reagents: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols.

Cyanide: The addition of a cyanide ion forms a cyanohydrin.

The reactivity of the aldehyde in nucleophilic additions is influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing chloro group at the 6-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to analogues with electron-donating groups.

Reactivity of Halogen and Alkyl Substituents on the Pyridine Ring

The chloro and methyl groups on the pyridine ring also influence the molecule's reactivity, particularly in nucleophilic aromatic substitution and reactions involving the methyl group.

Nucleophilic Aromatic Substitution (SNAr) Potential

The chlorine atom at the 6-position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. govtpgcdatia.ac.indalalinstitute.com This type of reaction is facilitated by the presence of the electron-withdrawing nitrogen atom in the pyridine ring and the aldehyde group, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The SNAr reaction typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. govtpgcdatia.ac.in

Elimination of the leaving group: The chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. govtpgcdatia.ac.in

Common nucleophiles that can participate in SNAr reactions with this compound include amines, alkoxides, and thiolates. The rate of these reactions can be influenced by the strength of the nucleophile and the reaction conditions.

Reactions Involving the Methyl Group (based on related analogues)

While specific reactions involving the methyl group of this compound are not extensively documented, reactions of analogous chloromethylpyridines provide insight into its potential reactivity. The methyl group on a pyridine ring can undergo various transformations. For instance, in related compounds, a chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines and thiols.

Furthermore, the methyl group could potentially be halogenated under radical conditions or oxidized to a carboxylic acid under harsh conditions, though the aldehyde group would likely be more susceptible to oxidation. The steric hindrance provided by the methyl group at the 3-position may also influence the reactivity at the adjacent aldehyde and the pyridine ring nitrogen.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the aldehyde, the pyridine ring, and the chloro and methyl substituents. Understanding the mechanisms of its key transformations requires an in-depth look at the formation of reactive intermediates and the intramolecular forces that govern its chemical behavior.

Radical Intermediates in Pyridine Aldehyde Reactions

Pyridine and its derivatives can participate in a variety of radical reactions. wikipedia.org The generation of a radical intermediate from a pyridine aldehyde, such as this compound, typically involves the aldehyde functional group. The formation of radical intermediates often requires an initiation step, which can be achieved through photochemical, thermal, or chemical means. For instance, photoinduced hydrogen atom transfer (HAT) is a common method for generating radical intermediates from C-H bonds under mild conditions. researchgate.net

In the context of this compound, a radical could be formed at the aldehydic carbon. The stability of this radical is influenced by the electronic properties of the substituted pyridine ring. The nitrogen atom and the chloro substituent are electron-withdrawing, which can destabilize an adjacent radical, while the methyl group is electron-donating. These competing effects modulate the reactivity of the radical intermediate. The Minisci reaction, a classic example of a radical reaction involving pyridines, typically results in the functionalization of the pyridine ring itself, for example at the 2-position, by an alkyl radical. wikipedia.org Furthermore, recent studies have shown that pyridine-boryl radicals can add to aldehydes to generate ketyl radicals as key intermediates in carbon-carbon bond formation reactions. nih.govrsc.org

Role of Ketyl Radicals in Reductive Coupling

A key transformation involving aldehydes is their single-electron transfer (SET) reduction to form ketyl radicals. nih.gov These radical anions are valuable synthetic intermediates as they exhibit umpolung reactivity, meaning the inherent electrophilicity of the carbonyl carbon is inverted, rendering it nucleophilic. nih.govnih.gov However, the generation of ketyl radicals from aldehydes can be challenging due to their highly negative reduction potential. nih.govnih.gov

Historically, strong reducing agents like alkali metals or samarium diiodide (SmI₂) were required to generate ketyl radicals. nsf.gov More recently, photoredox catalysis has emerged as a powerful tool to access these reactive intermediates under milder conditions. nih.gov In these systems, a photocatalyst, upon excitation by visible light, can reduce the aldehyde to its corresponding ketyl radical. This strategy has been successfully applied to the reductive coupling of aldehydes with various partners, including alkenes and imines. nih.govnih.gov

For this compound, the formation of a ketyl radical would be followed by subsequent reactions, most notably coupling reactions. For instance, the ketyl radical can add to an activated alkenylpyridine in a β-selective manner, a process that can be facilitated by the synergistic action of a Lewis acid and a photoredox catalyst. nih.gov Another approach involves the in situ generation of a pyridine-boryl radical, which then adds to the aldehyde to form the key ketyl radical intermediate, ultimately leading to reductive coupling products with olefins. rsc.orgrsc.org

| Method | Description | Catalyst/Reagent | Key Intermediate | Ref. |

| Photoredox Catalysis | Visible light-induced single-electron transfer to the aldehyde. | Iridium or Ruthenium photocatalysts, Hantzsch ester | Ketyl radical anion | nih.gov |

| Pyridine-Boryl Radical Addition | An organocatalytic approach where a pyridine-boryl radical adds to the aldehyde. | 4-(4-pyridinyl)benzonitrile, B₂pin₂ | Ketyl radical | nih.govrsc.org |

| Atom Transfer Catalysis | In situ activation of the aldehyde with acetyl iodide followed by reduction via a manganese catalyst. | Mn₂(CO)₁₀, Acetyl Iodide, Zn | α-oxy iodide radical | nsf.gov |

Intramolecular Interactions Affecting Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. researchgate.net These intramolecular interactions determine the electrophilicity of the carbonyl carbon, the stability of reaction intermediates, and the regioselectivity of reactions.

Steric Effects: Steric hindrance, the congestion caused by the physical presence of substituents, can play a significant role in the reactions of this compound. unacademy.com The methyl group at the 3-position, adjacent to the aldehyde group, can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon. numberanalytics.com This steric bulk can influence the selectivity of a reaction, potentially favoring attack from the less hindered face of the molecule or slowing down the reaction rate compared to a less substituted analogue. unacademy.comnumberanalytics.com For example, in coupling reactions, bulky substituents can significantly reduce the reaction rate and yield. numberanalytics.com

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity | Ref. |

| Chloro | 6 | Electron-withdrawing (Inductive) | Minimal on aldehyde | Increases electrophilicity of the aldehyde carbon | |

| Methyl | 3 | Electron-donating (Inductive) | Significant on aldehyde | Decreases electrophilicity slightly; Hinders approach of bulky reagents | numberanalytics.com |

| Pyridine Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | N/A | Deactivates the ring to electrophilic attack, increases aldehyde electrophilicity | wikipedia.org |

Complexation Chemistry with Metal Ions

The this compound molecule possesses two potential coordination sites: the pyridine nitrogen atom and the oxygen atom of the aldehyde group. This allows it to act as a bidentate ligand, forming stable chelate complexes with a variety of metal ions. The study of such complexes is a significant area of coordination chemistry.

The pyridine nitrogen is a soft Lewis base, readily coordinating to a wide range of transition metal ions. acs.orgnih.gov The aldehyde oxygen is a harder Lewis base and can also participate in coordination. The formation of a five-membered chelate ring upon coordination of both the nitrogen and oxygen atoms to a metal center is entropically favored and results in enhanced complex stability.

A variety of coordination complexes have been synthesized using substituted picolinaldehyde ligands with transition metals such as iron, cobalt, and copper. acs.orgnih.gov Palladium(II) complexes with ligands derived from picolinaldehyde have also been synthesized and characterized, often exhibiting a distorted square planar geometry. researchgate.net Furthermore, copper(II) complexes with Schiff bases derived from picolinaldehyde N-oxide have been prepared and structurally analyzed. jlu.edu.cn The specific geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization of 6 Chloro 3 Methylpicolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including 6-chloro-3-methylpicolinaldehyde. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number and electronic environment of the hydrogen atoms in the molecule. The aldehyde proton is characteristically found in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons on the pyridine (B92270) ring exhibit chemical shifts in the range of δ 7.5 to 8.5 ppm, with their exact positions and splitting patterns influenced by the substitution pattern of the ring. The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8–10.2 | Singlet |

| Aromatic (Pyridine Ring) | 7.5–8.5 | Multiplet |

| Methyl (-CH₃) | ~2.3 | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the far downfield region, between 190 and 210 ppm. pdx.edu The carbon atoms of the pyridine ring appear in the aromatic region (approximately 100-150 ppm), with their specific shifts influenced by the electronegative chlorine atom and the electron-donating methyl group. libretexts.orgyoutube.com The methyl carbon, being an sp³-hybridized carbon, will resonate at a much higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190–210 |

| Aromatic (C-Cl) | 150-160 |

| Aromatic (C-CHO) | 145-155 |

| Aromatic (C-CH₃) | 130-140 |

| Aromatic (CH) | 120-130 |

| Methyl (-CH₃) | 15-25 |

Note: Predicted values are based on typical ranges for substituted pyridines and aldehydes. pdx.edulibretexts.org

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. researchgate.net The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. emerypharma.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal of the methyl group will show a cross-peak with the corresponding methyl carbon signal in the HSQC spectrum. This technique is particularly useful for complex molecules where signal overlap can occur in the 1D spectra. emerypharma.com

The orientation of the aldehyde group relative to the pyridine ring can be investigated using NMR techniques. Picolinaldehydes can exist as a mixture of s-cis and s-trans rotational isomers due to rotation around the single bond connecting the aldehyde group to the pyridine ring. masterorganicchemistry.comstackexchange.comucla.edu The term "s-cis" refers to the conformation where the carbonyl bond and the nitrogen of the pyridine ring are on the same side of the C-C single bond. masterorganicchemistry.comstackexchange.com Conversely, in the "s-trans" conformation, they are on opposite sides. The relative populations of these conformers can be influenced by steric and electronic factors. While the energy barrier to rotation is typically low, in some cases, distinct signals for each conformer can be observed in the NMR spectrum at low temperatures. masterorganicchemistry.com Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations between the aldehyde proton and nearby protons on the pyridine ring, offering further insight into the predominant conformation in solution. mdpi.comacdlabs.comnih.gov For this compound, the steric hindrance between the aldehyde group and the substituents on the ring will likely favor one conformation over the other.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. elixirpublishers.comaps.org

The IR and Raman spectra of this compound will be dominated by several key vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears as a strong band in the IR spectrum between 1700 and 1720 cm⁻¹. spcmc.ac.in The exact frequency can be influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing chlorine atom may slightly increase this frequency, while conjugation with the aromatic ring tends to lower it. spcmc.ac.intestbook.com

The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. elixirpublishers.com The C-Cl stretching vibration will appear in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹. elixirpublishers.com Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially for the C-C and C=N stretching modes within the pyridine ring. researchgate.netspectroscopyonline.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1700–1720 |

| Aromatic C-H | Stretch | 3100–3000 |

| Methyl C-H | Stretch | 3000–2850 |

| Pyridine Ring (C=C, C=N) | Stretch | 1600–1450 |

| C-Cl | Stretch | 850–550 |

Note: Frequencies are approximate and can be influenced by the specific molecular environment. elixirpublishers.com

Assessment of Molecular Conformational Preferences

The conformational preferences of this compound are dictated by the rotational barriers around the single bonds connecting the aldehyde and methyl groups to the pyridine ring. The interplay of steric and electronic effects governs the most stable arrangement of these substituents.

Theoretical studies on similar aromatic compounds indicate that electron-donating groups, such as a methyl group, generally have lower rotational barriers compared to electron-withdrawing groups. nih.gov For the aldehyde group, rotation around the C-C bond connecting it to the pyridine ring involves overcoming the energy barrier between the planar conformer, where the aldehyde group is in the plane of the ring, and a perpendicular arrangement. The planar conformation is typically more stable due to conjugation effects. nih.gov

The presence of the methyl group at the 3-position and the chloro group at the 6-position introduces steric hindrance that influences the rotational barrier of the adjacent aldehyde group. The size of the methyl group compared to a hydrogen atom leads to increased 1,3-diaxial-like interactions in certain conformations, which can raise the energy of those states. libretexts.org Computational chemistry methods, such as molecular mechanics and ab initio calculations, are employed to model these interactions and predict the lowest energy conformations. nih.govuu.nl These calculations involve mapping the potential energy surface as a function of the dihedral angles of the substituents. nih.gov The most stable conformer is expected to be one where steric clash is minimized, likely with the aldehyde group oriented away from the methyl group.

| Parameter | Description | Significance |

| Rotational Barrier | The energy required to rotate a substituent around its bond to the aromatic ring. | Determines the conformational flexibility and the population of different conformers at a given temperature. |

| Dihedral Angle | The angle between planes defined by atoms, used to describe the orientation of substituents. | Defines the specific conformation of the molecule. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups in close proximity. | Influences the relative energies of different conformations. |

| Electronic Effects | The influence of substituents on the electron distribution in the molecule. | Affects bond strengths and rotational barriers. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu For aromatic aldehydes like this compound, the principal electronic transitions are typically π → π* and n → π* transitions.

The pyridine ring, with its conjugated π-system, gives rise to strong π → π* transitions, usually observed in the UV region. science-softcon.de The aldehyde group also contributes to the electronic spectrum with its own π → π* transition and a weaker, longer-wavelength n → π* transition arising from the non-bonding electrons on the oxygen atom. msu.edu The presence of the chloro and methyl substituents on the pyridine ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The chlorine atom, being an auxochrome, can cause a red shift (bathochromic shift) of the π → π* bands due to its electron-donating resonance effect and electron-withdrawing inductive effect. The methyl group, being an electron-donating group, typically induces a slight red shift.

A typical UV-Vis spectrum of a substituted pyridine derivative would show characteristic absorption bands. For instance, phthalocyanine (B1677752) structures, which are large aromatic systems, exhibit intense Q bands in the visible region (600-700 nm) and B bands in the near-UV region (300-350 nm), both arising from π-π* transitions. researchgate.net While this compound is a much simpler molecule, similar principles apply, with its absorption bands expected in the UV region. The exact position and intensity of these bands can be influenced by the solvent polarity.

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Typically in the UV region for aromatic compounds. |

| n → π | Excitation of an electron from a non-bonding orbital (on the oxygen of the aldehyde) to a π antibonding orbital. | Usually at longer wavelengths and with lower intensity than π → π* transitions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of this compound is C₇H₆ClNO, corresponding to a monoisotopic mass of approximately 155.0138 Da. uni.lusigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this precise molecular weight.

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. Due to the presence of a chlorine atom, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁷Cl. miamioh.edu

The fragmentation of this compound under electron impact ionization would likely proceed through several characteristic pathways for aromatic aldehydes and halogenated compounds. libretexts.org Common fragmentation patterns include:

Loss of a hydrogen atom: A peak at M-1 (m/z 154) can occur from the aldehyde group. libretexts.org

Loss of the aldehyde group (CHO): A significant fragment at M-29 (m/z 126) is expected. libretexts.org

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment at M-35 (m/z 120). miamioh.edu

Loss of a methyl radical (CH₃): A peak at M-15 (m/z 140) may be observed.

McLafferty rearrangement: This rearrangement is common for aldehydes and ketones with a γ-hydrogen, though its applicability here depends on the specific fragmentation conditions. youtube.com

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by isolating a specific ion and inducing its fragmentation.

| Ion | m/z (approximate) | Description |

| [M]⁺ | 155 | Molecular ion |

| [M+2]⁺ | 157 | Isotope peak due to ³⁷Cl |

| [M-H]⁺ | 154 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 126 | Loss of the formyl group |

| [M-Cl]⁺ | 120 | Loss of a chlorine atom |

| [M-CH₃]⁺ | 140 | Loss of a methyl group |

High-Resolution Spectroscopic Techniques (e.g., Microwave Spectroscopy for Conformational Studies)

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. For a molecule to be microwave active, it must possess a permanent dipole moment. This compound has a dipole moment due to the electronegative chlorine and oxygen atoms, making it suitable for this technique. By analyzing the frequencies of the rotational transitions, the moments of inertia of the molecule can be calculated with high accuracy. nist.gov

These experimentally determined moments of inertia can then be compared with those calculated for various possible conformations using computational methods. This comparison allows for the unambiguous identification of the conformer or conformers present in the gas phase and provides precise structural parameters such as bond lengths and bond angles. The rotational barriers between different conformers can also be estimated from the analysis of the rotational spectrum. nist.govcsic.es

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.comksu.edu.sa

For this compound, an X-ray crystal structure would provide precise information on:

Bond lengths and angles: The exact distances between bonded atoms and the angles between them in the solid state.

Conformation: The specific orientation of the aldehyde and methyl groups relative to the pyridine ring. This would confirm the preferred conformation in the solid state, which may or may not be the same as the lowest energy conformation in the gas or solution phase.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant hydrogen bonds, halogen bonds, or π-π stacking interactions.

While a specific crystal structure for this compound is not found in the provided results, data for a related compound, 6-chloro-3-methyl-1H-pyrimidine-2,4-dione, shows a monoclinic crystal system with space group P 1 21/c 1. nih.gov X-ray crystallography has been used to determine the binding mode of inhibitors to proteins, where the chloroacetamide group of an inhibitor was shown to covalently bind to a cysteine residue. nih.gov This highlights the power of the technique in elucidating detailed structural information.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Contacts | The distances and types of interactions between neighboring molecules. |

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation.

¹H NMR: The spectrum would be expected to show a characteristic signal for the aldehyde proton (CHO) in the downfield region (typically δ 9.8–10.2 ppm). Aromatic protons on the pyridine (B92270) ring would appear as distinct signals, and a singlet for the methyl group (CH₃) would be observed in the upfield region.

¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the aldehyde, along with signals for the carbons of the pyridine ring and the methyl group.

While specific spectral data from peer-reviewed literature is sparse, predictions based on analogous structures provide expected chemical shift ranges.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The predicted monoisotopic mass is 155.0138 Da. uni.lu The mass spectrum would also show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A strong C=O stretching vibration for the aldehyde would be prominent (typically around 1700 cm⁻¹), along with C-H stretching for the aromatic and methyl groups, and C=C/C=N stretching vibrations for the pyridine ring.

Applications of 6 Chloro 3 Methylpicolinaldehyde in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Intermediate and Building Block

6-Chloro-3-methylpicolinaldehyde is recognized as a key intermediate and building block in organic chemistry. bldpharm.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The aldehyde functional group is a primary site for a wide array of chemical transformations, while the chloro-substituted pyridine (B92270) ring offers opportunities for various substitution and coupling reactions.

The compound is categorized under "Heterocyclic Building Blocks," "Pyridines," "Chlorides," and "Aldehydes," highlighting its broad applicability in synthetic schemes. bldpharm.com The presence of the chlorine atom, an electron-withdrawing group, enhances the electrophilicity of the aldehyde, influencing its reactivity in comparison to other analogs like 6-methoxy-3-methylpicolinaldehyde. This heightened reactivity makes it a valuable precursor for creating diverse molecular scaffolds. Furthermore, the methyl group can influence properties such as lipophilicity, which is a critical parameter in medicinal chemistry. This combination of functional groups allows chemists to use the molecule as a starting point for synthesizing a range of specialty chemicals and pharmacologically relevant compounds.

Use in the Construction of Complex Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry and materials science, and the synthesis of novel heterocyclic scaffolds is a major focus of modern research. sigmaaldrich.comderpharmachemica.com this compound serves as a valuable starting material for building such complex structures. enamine.net The aldehyde group can readily participate in condensation and cyclization reactions to form new rings, while the substituted pyridine core provides a stable aromatic system that can be further functionalized.

Synthesis of Imidazolidine (B613845) Derivatives

Imidazolidines are five-membered saturated heterocycles that are present in many biologically active molecules and are used as catalysts and chiral ligands in organic synthesis. nih.gov The standard method for synthesizing imidazolidine rings involves the condensation reaction between an aldehyde and a 1,2-diamine, such as ethylenediamine. nih.gov

While specific literature detailing the use of this compound in this reaction was not found in the search results, the general synthetic pathway is well-established. For instance, various substituted aldehydes, including furan-2-carboxaldehyde and thiophene-2-carboxaldehyde, react with N,N′-dimethylethylenediamine to yield imidazolidine derivatives. nih.gov A co-catalytic system involving 2-picolinaldehyde has been shown to be effective in producing trisubstituted imidazolidines from the reaction of glycine (B1666218) esters and aldimines. nih.govscispace.com This cascade reaction proceeds through a Mannich reaction followed by condensation. nih.govscispace.com Given these established methods, this compound is a suitable candidate for the synthesis of novel imidazolidine derivatives bearing a 6-chloro-3-methylpyridine substituent, which could be explored for various applications.

Synthesis of Quinoline (B57606) Derivatives

Quinolines are a class of bicyclic heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. jptcp.comnih.gov The synthesis of quinoline derivatives is a significant area of research. rsc.org

One of the classic methods for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jptcp.com While the direct use of this compound in a Friedländer-type synthesis to construct a quinoline ring is not explicitly documented in the provided search results, related synthetic strategies often employ substituted aldehydes. Multicomponent reactions have also become a powerful tool for generating diverse quinoline scaffolds. rsc.org Research has demonstrated the synthesis of quinoline derivatives starting from other substituted quinolines, such as transforming 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) into various hydrazones and pyrazoles. nih.gov Although direct evidence is limited, the reactive nature of this compound makes it a potential, albeit less conventional, starting material for accessing novel, highly substituted quinoline systems through carefully designed synthetic routes.

Precursor for the Synthesis of Diverse Picolinaldehyde Derivatives

The chemical structure of this compound allows it to serve as a precursor for a variety of other picolinaldehyde derivatives through modifications of its functional groups. The aldehyde group itself can undergo standard transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (a picolinic acid derivative).

Reduction: The aldehyde can be reduced to a primary alcohol, forming a (6-chloro-3-methylpyridin-2-yl)methanol (B3099245).

Furthermore, the chloro-substituent on the pyridine ring can potentially be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 6-position. This versatility enables the generation of a library of picolinaldehyde analogs with tailored electronic and steric properties for various research applications. smolecule.com

Catalytic Applications in Organic Transformations

While this compound is primarily utilized as a building block, the broader class of picolinaldehydes has been investigated in catalytic contexts. For example, 2-picolinaldehyde has been used as a co-catalyst in a system with a chiral Yb(III)-N,N'-dioxide complex to facilitate asymmetric Mannich/condensation reactions. nih.govresearchgate.net In this system, the aldehyde is believed to bond with the Lewis acid catalyst to activate the substrate. nih.gov

However, based on the provided search results, there is no specific information available detailing the direct use of this compound as a catalyst in organic transformations. Its primary role remains that of a synthetic intermediate.

Development of Chemical Probes for Research

Chemical probes are small molecules used to study biological systems and targets, such as enzymes and receptors. mdpi.com The development of effective probes often requires the synthesis of complex molecules with specific functionalities for binding, reactivity, and detection. The synthesis of such probes can involve the use of versatile building blocks like substituted heterocycles.

For instance, the synthesis of a chloroquine-derived photoaffinity probe started from a 4,7-dichloroquinoline (B193633) derivative. mdpi.com Similarly, other heterocyclic scaffolds, such as 3-nitroimidazo[1,2-b]pyridazine, have been synthesized as part of medicinal chemistry programs to develop new therapeutic agents. mdpi.com The aldehyde functionality of this compound is particularly useful in this context, as it can readily react with amines or hydrazines to link the pyridine core to other molecular fragments, a common strategy in probe and drug development. nih.gov While there are no direct examples of a completed chemical probe based on this compound in the search results, its structural features make it a highly suitable intermediate for the synthesis of new probes for biological research. smolecule.com

Table 2. Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Picolinaldehyde |

| 4,7-dichloroquinoline |

| 6-chloro-3-methylpyridine-2-carbaldehyde |

| 6-methoxy-3-methylpicolinaldehyde |

| (6-chloro-3-methylpyridin-2-yl)methanol |

| 4-chloro-2,8-bis(trifluoromethyl)quinoline |

| 3-nitroimidazo[1,2-b]pyridazine |

| Ethylenediamine |

| Furan-2-carboxaldehyde |

| Thiophene-2-carboxaldehyde |

| N,N′-dimethylethylenediamine |

| Glycine ester |

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

Current synthetic strategies for picolinaldehydes often rely on multi-step processes. Future research should target the development of more efficient, atom-economical, and environmentally benign synthetic routes to 6-chloro-3-methylpicolinaldehyde and its derivatives.

Greener Oxidation Methods: The oxidation of the corresponding methyl or chloromethyl pyridine (B92270) is a common approach. Investigating greener oxidation catalysts, such as magnetically recoverable nanocatalysts or enzyme-based systems, could offer significant advantages in terms of reduced waste, easier purification, and milder reaction conditions. nih.govnih.gov

Direct C-H Functionalization: A highly desirable but challenging avenue would be the direct formylation of 2-chloro-5-methylpyridine (B98176) at the 6-position. Advances in transition-metal-catalyzed C-H activation could potentially enable this transformation, providing a more direct and step-economical route compared to traditional methods that often involve pre-functionalized starting materials.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reproducibility, and allow for easier scalability. The precise control over reaction parameters like temperature, pressure, and reaction time in flow reactors is particularly advantageous for handling reactive intermediates.

Development of Highly Stereoselective Transformations

The aldehyde functional group in this compound is a prochiral center, offering a prime opportunity for the development of stereoselective reactions to generate valuable chiral building blocks.

Asymmetric Reduction and Alkylation: The development of catalytic asymmetric reduction methods (e.g., using chiral boranes or transition metal catalysts with chiral ligands) would provide access to enantiomerically enriched (6-chloro-3-methylpyridin-2-yl)methanol (B3099245) derivatives. Similarly, asymmetric additions of organometallic reagents (e.g., Grignard or organozinc reagents) could yield a wide array of chiral secondary alcohols, which are versatile intermediates for pharmaceuticals and fine chemicals.

Chiral Auxiliary-Mediated Reactions: The use of chiral auxiliaries attached to the aldehyde could control the stereochemical outcome of subsequent reactions. This approach, while more traditional, remains a robust strategy for accessing specific stereoisomers.

Organocatalysis: The application of modern organocatalysis, particularly aminocatalysis, could enable a variety of enantioselective transformations. For example, reactions with nitroalkanes (Henry reaction) or ketones (aldol reaction) catalyzed by chiral primary or secondary amines could lead to the synthesis of complex, optically active molecules.

Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A synergistic approach combining experimental and computational methods will be key.

Kinetic Studies: Detailed kinetic analysis of key reactions, such as Pictet-Spengler reactions or multi-component reactions where this aldehyde is a substrate, can help identify rate-determining steps and elucidate the influence of the chloro and methyl substituents on reactivity. nih.gov

In-situ Spectroscopic Analysis: Utilizing in-situ techniques like FT-IR and NMR spectroscopy can allow for the direct observation of reactive intermediates, providing valuable insights into reaction pathways that are often difficult to obtain through conventional analysis of starting materials and final products.

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions. rsc.org Such computational studies can guide experimental design by identifying the most promising reaction conditions and catalytic systems, saving significant time and resources. rsc.org For instance, DFT could be used to compare different pathways for metal-catalyzed cross-coupling reactions involving the C-Cl bond.

Investigation of Novel Catalytic Roles

While this compound is primarily viewed as a synthetic intermediate, its derivatives have significant potential as ligands in catalysis. The pyridine nitrogen and the exocyclic aldehyde (or its derivatives) can act as coordination sites for metal centers.

Synthesis of Pincer Ligands: The aldehyde can be converted into an amine via reductive amination, which can then be further functionalized to create novel pincer-type ligands (e.g., PNN, NNN). rsc.orgrsc.org The 3-methyl and 6-chloro substituents would sterically and electronically tune the resulting metal complex, potentially leading to catalysts with unique reactivity and selectivity in reactions like hydrogenation, carbonylation, or hydroformylation. rsc.org

Schiff Base Ligands: Condensation of the aldehyde with various primary amines yields Schiff base ligands. These are readily synthesized and can coordinate with a wide range of transition metals. The resulting complexes could be screened for catalytic activity in oxidation, epoxidation, or polymerization reactions. The electronic properties of these ligands would be directly influenced by the electron-withdrawing chlorine atom.

Table 1: Potential Catalytic Applications for Derivatives of this compound

| Derivative Type | Potential Ligand Structure | Target Metal | Potential Catalytic Application |

| PNN Pincer Ligand | Pyridine-based with phosphine (B1218219) and amine arms | Rh, Ir, Pd, Ru | Hydrogenation, Dehydrogenation, Transfer Hydrogenation |

| Schiff Base | Imine formed from the aldehyde and a chiral amine | Cu, Mn, V, Co | Asymmetric Oxidation, Cyclopropanation, Lewis Acid Catalysis |

| Amino-alcohol | Product of aldehyde reduction and amination | Ti, Zr, Al | Asymmetric Epoxidation, Kinetic Resolution |

Application in the Synthesis of New Chemical Entities for Academic Study

The structural framework of this compound makes it an ideal starting point for the synthesis of novel heterocyclic compounds for academic exploration and as a basis for medicinal chemistry programs.

Multi-component Reactions (MCRs): The aldehyde is an excellent electrophile for use in MCRs to rapidly generate molecular complexity. For example, its use in Ugi or Passerini reactions, or in the synthesis of poly-substituted pyridines, could lead to the creation of large, diverse compound libraries for high-throughput screening. nih.gov

Synthesis of Fused Heterocycles: The aldehyde and the chloro-substituent provide two reactive handles for intramolecular cyclization reactions to build fused ring systems. For instance, a nucleophilic attack at the aldehyde followed by an intramolecular SNAr reaction at the C-Cl bond could be a powerful strategy for constructing novel bicyclic heteroaromatic scaffolds.

Analogs of Bioactive Molecules: Research has shown that related picolinaldehyde derivatives are precursors to inhibitors of enzymes like Hedgehog Acyltransferase (HHAT). nih.govacs.org this compound could be used to synthesize new analogs of such inhibitors, where the chloro and methyl groups probe specific interactions within the enzyme's active site, contributing to structure-activity relationship (SAR) studies. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.